N-(benzo[d]thiazol-2-yl)-5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a complex organic compound featuring a benzothiazole ring system, a chloro-substituted thiophene ring, and a pyridin-2-ylmethyl group
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
It’s known that benzothiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been shown to impact a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
An admet calculation showed a favorable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Some benzothiazole derivatives have shown promising activity against staphylococcus aureus with mic (minimum inhibitory concentration) values in the range of 197–242 μM .
Action Environment
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(benzo[d]thiazol-2-yl)-5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide are largely influenced by its interactions with various biomolecules. Benzothiazole derivatives have been reported to exhibit promising activity against a variety of bacterial strains
Cellular Effects
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory effects . These activities suggest that this compound may influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Benzothiazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may interact with a range of biomolecules and exert their effects through multiple mechanisms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form the benzothiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or modify the pyridin-2-ylmethyl group.
Substitution: The benzothiazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or iodine, while nucleophilic substitutions might involve alkyl halides or amines.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Chlorinated or non-chlorinated derivatives.
Substitution: Various substituted benzothiazoles and thiophenes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial effects.
Industry: It may find use in the development of new materials or chemical processes.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
N-(benzo[d]thiazol-2-yl)-2-(pyridin-2-yl)acetamide
N-(benzo[d]thiazol-2-yl)-5-bromo-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Uniqueness: N-(benzo[d]thiazol-2-yl)-5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide stands out due to its specific chloro-substituted thiophene ring and the presence of the pyridin-2-ylmethyl group, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS2/c19-16-9-8-15(24-16)17(23)22(11-12-5-3-4-10-20-12)18-21-13-6-1-2-7-14(13)25-18/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOJOARAIGTQEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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